N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13(11-15-12-14-7-3-5-9-17(14)22-15)20-19(21)16-8-4-6-10-18(16)23-2/h3-10,12-13H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONORHSINXBDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the propan-2-yl group through alkylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with a methylthio-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The methylthio group can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The target compound’s methylthio group distinguishes it from analogs with methoxy (-OMe), hydroxy (-OH), or heterocyclic substituents. Key comparisons include:
Key Observations :
- Polarity and Solubility : The trimethoxy derivative (369.4 Da) exhibits higher polarity than the target compound due to three methoxy groups, favoring aqueous solubility. The methylthio group in the target compound reduces polarity, enhancing membrane permeability .
- Biological Activity : The tetrazole-containing analog (360.4 Da) may exhibit improved pharmacokinetics due to tetrazole’s metabolic stability and hydrogen-bonding capacity, contrasting with the methylthio group’s susceptibility to oxidation .
- Synthetic Utility: The hydroxy-dimethyl compound (219.3 Da) demonstrates utility in metal-catalyzed C–H functionalization, a trait less pronounced in the target compound due to the absence of a chelating hydroxyl group .
Benzofuran vs. Heterocyclic Moieties
Indole’s hydrogen-bonding capability and tetrazole’s acidity (pKa ~4.9) may enhance target engagement in biological systems compared to benzofuran’s predominantly hydrophobic interactions .
Structural Characterization Techniques
The target compound’s structure could be resolved using X-ray crystallography with SHELX programs (e.g., SHELXL for refinement), as evidenced by related benzamide analyses . Computational modeling (e.g., DFT) might further elucidate electronic effects of the methylthio group versus methoxy or hydroxy substituents.
Biological Activity
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds derived from benzofuran have shown promising activity against various cancer cell lines. In a study involving molecular docking and biological assays, several benzofuran-containing compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Antiviral Activity
Benzofuran derivatives have also been explored for their antiviral properties. A comprehensive overview indicated that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated effective antiviral activity against tobacco mosaic virus (TMV), showcasing the potential for similar activities in benzofuran-based compounds . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antiviral efficacy.
The biological activity of this compound may involve:
- Inhibition of key enzymes : Similar compounds have been noted for their ability to inhibit enzymes critical for viral replication and tumor growth.
- Interaction with cellular receptors : The compound may interact with various receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
Study 1: Antitumor Efficacy
A study focused on a series of benzofuran derivatives demonstrated that modifications in the side chains significantly impacted their antitumor activity. The most active compounds exhibited IC50 values ranging from 0.5 to 5 µM against human cancer cell lines, suggesting that this compound could similarly exhibit potent antitumor properties .
Study 2: Antiviral Screening
In another investigation, a library of benzofuran derivatives was screened for antiviral activity against several viruses. Compounds with structural similarities to this compound showed promising results, with some achieving EC50 values below 10 µM against RNA viruses, indicating a strong potential for further development .
5. Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Antitumor IC50 (µM) | Antiviral EC50 (µM) | Mechanism |
|---|---|---|---|
| Benzofuran A | 0.8 | 5.0 | Enzyme inhibition |
| Benzofuran B | 3.5 | 7.5 | Receptor interaction |
| Target Compound | 1.0 | <10 | Potential dual action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
